molecular formula C13H24N2O2 B6237094 tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate CAS No. 936115-74-1

tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B6237094
CAS No.: 936115-74-1
M. Wt: 240.3
InChI Key:
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Description

Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a cyclopropylmethylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a cyclopropylmethyl halide under basic conditions.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: These processes ensure high yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the cyclopropylmethyl group, resulting in various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl carbamate, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Hydroxylated Derivatives: From oxidation reactions.

    Reduced Forms: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of certain diseases.

Industry

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Lacks the pyrrolidine ring and tert-butyl carbamate.

Uniqueness

    Structural Complexity: The combination of the tert-butyl group, cyclopropylmethyl group, and pyrrolidine ring makes it unique.

    Reactivity: Exhibits distinct reactivity patterns compared to simpler analogs.

This detailed overview provides a comprehensive understanding of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

936115-74-1

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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